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Compound of Interest

2-Fluoro-6-
Compound Name:
(trifluoromethyl)benzylamine

Cat. No.: B1305491

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzylamine

Foreword: Understanding a Key Building Block in
Modern Chemistry

In the landscape of pharmaceutical and specialty chemical synthesis, the strategic
incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.
The unique electronic properties of fluorine and trifluoromethyl (-CF3) groups can profoundly
influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
[1][2] 2-Fluoro-6-(trifluoromethyl)benzylamine, CAS No. 239087-06-0, has emerged as a
critical intermediate, valued for the precise arrangement of its functional groups.[3] This guide
provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven
insights for researchers and development professionals.

Core Physicochemical & Structural Characteristics

2-Fluoro-6-(trifluoromethyl)benzylamine is a substituted aromatic amine characterized by a
benzylamine core with a fluorine atom and a trifluoromethyl group at the ortho positions relative
to the aminomethyl group.[3] These electron-withdrawing groups significantly impact the
molecule's reactivity and physical properties.[3]

Summary of Physical and Chemical Properties
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The fundamental properties of this compound are summarized below. This data is essential for

reaction planning, safety assessments, and analytical method development.

Property Value Source(s)
CAS Number 239087-06-0 [3][4]
Molecular Formula CsH7FaN [31[4]
Molecular Weight 193.14 g/mol [31[4]
Appearance Colorless to pale yellow liquid [31[4]
Purity Typically = 98% (by GC) [4]

Storage Conditions

2-8°C, under inert atmosphere

[3]4]

InChl Key

Not explicitly found for this
isomer, but related isomers are

available.

Boiling Point

Data not readily available;
expected to be elevated due to

hydrogen bonding.

Density

Data not readily available;
likely >1 g/mL due to
fluorination.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for verifying the identity and purity of any chemical

intermediate. The following sections describe the expected spectroscopic signatures for 2-

Fluoro-6-(trifluoromethyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons, the benzylic methylene (-CHz) protons, and the amine (-NHz) protons.

The aromatic protons would appear as complex multiplets in the aromatic region (approx.

7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by both the fluorine
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and trifluoromethyl substituents. The benzylic -CH2 protons would likely appear as a singlet
or a narrowly coupled multiplet around 3.9-4.2 ppm. The amine protons typically present as a
broad singlet, the chemical shift of which can vary with concentration and solvent.

e 13C NMR: The carbon spectrum would show eight distinct signals. The -CFs carbon would
appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons
would have their chemical shifts significantly influenced by the attached fluorine and -CFs
groups, with the carbon attached to fluorine showing a large one-bond C-F coupling
constant.

e 19F NMR: This is a critical technique for fluorinated compounds. The spectrum should display
two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group.
The -CFs group would appear as a singlet at approximately -63 ppm, a characteristic region
for this functional group.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic
absorption bands include:

e N-H Stretching: A pair of medium-intensity peaks around 3300-3400 cm~1 for the primary

amine.

e C-H Stretching: Aromatic C-H stretches just above 3000 cm~! and aliphatic C-H stretches
from the -CHz- group just below 3000 cm™1,

o C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm~1 region.

e C-F Stretching: Strong, characteristic absorptions in the 1100-1350 cm~1 region, often
complex due to the presence of both Ar-F and -CFs bonds.

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the mass spectrum would be expected to show a molecular
ion peak [M]* at m/z = 193. The fragmentation pattern would likely involve the loss of the amine
group or cleavage at the benzylic position, leading to characteristic fragment ions.
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Synthesis, Reactivity, and Mechanistic
Considerations

Understanding the synthesis and inherent reactivity of 2-Fluoro-6-
(trifluoromethyl)benzylamine is crucial for its effective use as a synthetic intermediate.

Common Synthetic Pathways

The synthesis is a multi-step process that requires careful control of reaction conditions. A
common and logical industrial approach begins with the corresponding benzoic acid derivative.
[3][6] The causality behind this choice lies in the commercial availability of the acid and the
well-established, high-yielding transformations available for its conversion.

A representative synthetic workflow is outlined below:
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Caption: A common multi-step synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
Expertise-Driven Rationale:

e Reduction: The reduction of the carboxylic acid to a benzyl alcohol is a critical step. Borane-
based reagents are often preferred for their selectivity and high efficiency in reducing
carboxylic acids without affecting the aromatic ring or the fluorine substituents.[6]

o Activation & Substitution: The conversion of the benzyl alcohol to a better leaving group (like
a mesylate or halide) is necessary to facilitate nucleophilic substitution. This is followed by
reaction with a protected nitrogen source like potassium phthalimide. This two-step
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sequence (activation then substitution) is often more reliable and higher-yielding than
attempting a direct conversion, which might require harsh conditions.

o Deprotection: The final step involves the cleavage of the protecting group (e.g., using
hydrazine for a phthalimide) to liberate the free primary amine. This method is standard and
effective.

Chemical Reactivity

The amine functionality of 2-Fluoro-6-(trifluoromethyl)benzylamine behaves as a typical
nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive
amination. However, the electronic nature of the aromatic ring is significantly altered. The
potent electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups
deactivate the ring towards electrophilic aromatic substitution and direct any potential
substitutions to the meta positions.

Applications in Drug Discovery and Materials
Science

The unique substitution pattern of this molecule makes it a highly valuable building block.

Pharmaceutical Intermediate: The Case of Elagolix

The most prominent industrial application of 2-Fluoro-6-(trifluoromethyl)benzylamine is as a
key intermediate in the synthesis of Elagolix.[3][7] Elagolix is a gonadotropin-releasing
hormone (GnRH) antagonist used to treat pain associated with endometriosis.[3] The structural
fragment derived from this amine is integral to the final drug's architecture, demonstrating its
direct relevance in producing modern therapeutics.

Broader Role in Medicinal Chemistry

The incorporation of the 2-fluoro-6-(trifluoromethyl)phenyl moiety into drug candidates is a
strategic choice.[4]

o Metabolic Stability: The C-F bonds are exceptionally strong, making the aromatic ring
resistant to oxidative metabolism at those positions, which can increase a drug's half-life.[1]
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« Lipophilicity: The -CFs group significantly increases lipophilicity (fat-solubility), which can
enhance a molecule's ability to cross cell membranes and reach its target.[1][4]

» Conformational Control: The bulky ortho substituents can lock the molecule into a specific
conformation, which may improve its binding affinity and selectivity for a target receptor.

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as a building block in the development of
novel agrochemicals (pesticides and herbicides) and advanced materials like specialized
polymers and coatings where enhanced chemical stability and specific electronic properties are
desired.[3][4]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The
information is derived from comprehensive Safety Data Sheets (SDS).[8][9]

» Hazard Identification:
o H314: Causes severe skin burns and eye damage.[8][9]
o H318: Causes serious eye damage.[9]
o H335: May cause respiratory irritation.[8]
o Handling and Personal Protective Equipment (PPE):
o Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]

o Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles
with side-shields or a face shield, and a lab coat.[9]

o Avoid breathing fumes, mists, or vapors.[8]

o Storage:
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o Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
Recommended storage temperature is 2-8°C.[3][4]

o Keep under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-
sensitive.[8]

o Store away from incompatible materials such as strong oxidizing agents, acids, and acid
chlorides.[8]

o First-Aid Measures:

o Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty
of water for at least 15 minutes. Seek immediate medical attention.[8][9]

o Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact
lenses if possible. Seek immediate medical attention.[8][9]

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[8][9]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[3][9]

Self-Validating Experimental Protocol: N-Acetylation

To demonstrate the practical application and establish a trustworthy, self-validating workflow,
the following protocol details a standard N-acetylation reaction. This is a foundational
transformation in medicinal chemistry for converting a primary amine into a more stable, neutral
amide.

Objective: To synthesize N-((2-fluoro-6-
(trifluoromethyl)phenyl)methyl)acetamide.
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Caption: A self-validating workflow for the N-acetylation of the title compound.
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Detailed Step-by-Step Methodology:

 Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir
bar, add 2-Fluoro-6-(trifluoromethyl)benzylamine (1.0 eq). Seal the flask with a septum
and purge with dry nitrogen.

» Reagent Addition: Via syringe, add anhydrous dichloromethane (DCM) to dissolve the amine,
followed by triethylamine (NEts, 1.2 eq). The triethylamine acts as a non-nucleophilic base to
neutralize the HCI byproduct of the reaction.

o Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to
control the exothermicity of the acylation reaction.

o Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.
A precipitate of triethylamine hydrochloride may form.

o Reaction Monitoring (In-process Validation): Remove the ice bath and allow the reaction to
stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC)
until the starting amine spot is consumed (typically 1-2 hours). This provides real-time
validation of reaction completion.

o Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory
funnel, separate the organic layer, and wash it sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude material using flash column chromatography on silica gel to
obtain the pure N-acetylated product.

 Structural Validation: Confirm the identity and purity of the final product by *H NMR, 3C
NMR, and Mass Spectrometry. The resulting data must be consistent with the expected
structure of N-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)acetamide, thus closing the
validation loop.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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